3',4'-Dihydroxyflavone

Alzheimer's disease Amyloid-beta Protein aggregation

3',4'-Dihydroxyflavone is a synthetic flavone defined by its ortho-dihydroxyl (catechol) B-ring—a configuration absent in quercetin, luteolin, and apigenin. This enables potent, selective tankyrase-1/2 inhibition (TNKS1 IC50=0.23 µM; TNKS2 IC50=0.17 µM) vs. PARP-1 (IC50=1.3 µM). Validated in vivo: 5 mg/kg suppresses LPS-induced brain COX-2/iNOS. Antiparasitic benchmarks: L. donovani IC50=2 µg/mL; T. brucei IC50=1.1 µg/mL. Generic flavonoid substitution alters target selectivity—specify 3',4'-DHF for reproducible Wnt/β-catenin and neuroinflammation research.

Molecular Formula C15H10O4
Molecular Weight 254.24 g/mol
CAS No. 4143-64-0
Cat. No. B191068
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3',4'-Dihydroxyflavone
CAS4143-64-0
Synonyms3',4'-dihydroxy-flavone
3',4'-dihydroxyflavone
Molecular FormulaC15H10O4
Molecular Weight254.24 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=O)C=C(O2)C3=CC(=C(C=C3)O)O
InChIInChI=1S/C15H10O4/c16-11-6-5-9(7-13(11)18)15-8-12(17)10-3-1-2-4-14(10)19-15/h1-8,16,18H
InChIKeySRNPMQHYWVKBAV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes20 mg / 100 mg / 200 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3',4'-Dihydroxyflavone (CAS 4143-64-0): A Precision Flavonoid Tool for Investigating Neuroinflammation, Cancer Biology, and Amyloid Pathology


3',4'-Dihydroxyflavone (CAS 4143-64-0) is a synthetic flavonoid characterized by a flavone backbone with two hydroxyl groups at the 3' and 4' positions of the B-ring [1]. Unlike the more widely studied 7,8-dihydroxyflavone, this specific substitution pattern defines its unique biological interaction profile, making it a highly specific research tool for studying neuroinflammation, cancer cell signaling, and amyloid-beta aggregation [2]. Its activities include anti-allergic effects (IC50 = 30 μM) and potent inhibition of tankyrase enzymes (TNKS1/2 IC50 values of 0.23 and 0.17 μM, respectively), establishing it as a key compound for targeted scientific investigation [3].

Why 3',4'-Dihydroxyflavone (CAS 4143-64-0) Cannot Be Replaced by Other Dihydroxyflavone Isomers or Common Flavonoids


The specific 3',4'-dihydroxyl substitution pattern on the flavone B-ring is the primary determinant of this compound's unique biological activity and target engagement, making generic substitution with other hydroxyflavones or common flavonoids unsuitable for hypothesis-driven research [1]. For example, in vascular studies, 3',4'-dihydroxyflavone exhibits a significantly lower potency in impairing aortic contraction compared to its 3-hydroxyflavonol analog (3'-hydroxyflavonol), directly demonstrating that a change in core structure (flavone vs. flavonol) and hydroxyl pattern leads to a dramatic loss of activity [2]. Furthermore, while the isomer 7,8-dihydroxyflavone is a well-known TrkB agonist, 3',4'-dihydroxyflavone does not share this primary mechanism, instead demonstrating potent activity in distinct pathways such as TNKS inhibition and anti-amyloidogenic effects [3][4]. This structural specificity underscores the necessity for researchers to select the exact CAS 4143-64-0 compound to ensure experimental reproducibility and valid conclusions in target identification and pathway analysis.

Quantitative Differentiation Guide for 3',4'-Dihydroxyflavone (4143-64-0) vs. Analogs


3',4'-Dihydroxyflavone vs. Fisetin and Other Hydroxyflavones: Enhanced Inhibition of Amyloid-β Fibril Formation

In a direct head-to-head study using the thioflavin T fluorescence assay, 3',4'-dihydroxyflavone demonstrated superior inhibition of Aβ fibril formation compared to the natural flavonoid fisetin and its analog 3',4',7-trihydroxyflavone [1]. This suggests that the 7-hydroxy group, present in fisetin but absent in 3',4'-dihydroxyflavone, is not required and may even be detrimental to anti-amyloidogenic activity [1].

Alzheimer's disease Amyloid-beta Protein aggregation

Tankyrase Inhibition by 3',4'-Dihydroxyflavone: Potent, Isoenzyme-Selective Activity in Oncology Research

3',4'-Dihydroxyflavone is a potent and selective inhibitor of human tankyrase enzymes (TNKS1 and TNKS2), which are key regulators of Wnt/β-catenin signaling and are validated cancer targets [1]. In a comparative study of flavone derivatives, it exhibited strong inhibition of both isoforms with IC50 values of 0.23 µM for TNKS1 and 0.17 µM for TNKS2 [1]. Its potency against the tankyrase family is notably higher than its anti-allergic activity (IC50 = 30 µM), underscoring its selectivity for this specific target .

Cancer Tankyrase Wnt signaling

In Vivo Neuroinflammation: 3',4'-Dihydroxyflavone Suppresses LPS-Induced COX-2 and iNOS in the Brain

In a mouse model of neuroinflammation, intraperitoneal administration of 3',4'-dihydroxyflavone at 5 mg/kg significantly prevented the lipopolysaccharide (LPS)-induced increase in brain levels of the pro-inflammatory enzymes cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS) [1]. This demonstrates that the compound is not only active in cell-free and cell-based assays but can effectively modulate a key inflammatory response in a relevant in vivo system [1].

Neuroinflammation COX-2 iNOS

Anti-Parasitic Activity Profile of 3',4'-Dihydroxyflavone Against Trypanosomatids

3',4'-Dihydroxyflavone exhibits potent and differential in vitro activity against a panel of clinically relevant trypanosomatid parasites, including Leishmania donovani, Trypanosoma brucei, and Trypanosoma cruzi, with IC50 values of 2, 1.1, and 10.1 µg/mL, respectively [1]. This data, from a comprehensive study on flavonoids and their analogs, provides a specific anti-parasitic activity profile that distinguishes it from other flavonoids tested [1].

Antiparasitic Leishmania Trypanosoma

Vasorelaxant Potency: 3',4'-Dihydroxyflavone is Significantly Less Active than its Flavonol Analog

In a study examining the vasorelaxant effects of various flavonols and flavones on rat aortic rings, 3',4'-dihydroxyflavone was found to be the least potent compound among four active derivatives. The potency order for impairing phenylephrine (PE)- or calcium-induced contraction was 3'-hydroxyflavonol > 3',4'-dihydroxyflavonol > 7,4'-dihydroxyflavonol > 3',4'-dihydroxyflavone [1]. This data clearly shows that the flavone core structure, lacking the 3-OH group present in flavonols, results in a substantial reduction in vasorelaxant activity compared to its direct analog, 3',4'-dihydroxyflavonol [1].

Vascular biology Structure-activity relationship Flavonoid

Defined Applications for 3',4'-Dihydroxyflavone (4143-64-0) Based on Empirical Evidence


Investigating the Wnt/β-Catenin Signaling Axis in Cancer via TNKS Inhibition

3',4'-Dihydroxyflavone (CAS 4143-64-0) is an optimal chemical probe for studies focused on tankyrase (TNKS1/2) function and the regulation of Wnt/β-catenin signaling. Its potent, sub-micromolar inhibition of both TNKS isoforms (IC50 values of 0.23 and 0.17 µM, respectively) provides a validated tool for dissecting PARylation-dependent pathways in colorectal cancer and other malignancies where tankyrase is a key therapeutic target [1].

Probing Structure-Activity Relationships in Amyloid-β Aggregation and Protein Misfolding

For neuroscience researchers studying the molecular pathology of Alzheimer's disease, 3',4'-dihydroxyflavone serves as a critical comparator. Its ability to inhibit Aβ fibril formation more potently than the natural flavonoid fisetin demonstrates a specific, non-intuitive structure-activity relationship—namely, that the 7-hydroxy group is dispensable and perhaps detrimental to this activity [2]. This makes the compound essential for screening and medicinal chemistry efforts aimed at developing more effective anti-amyloidogenic agents.

In Vivo Functional Studies of Neuroinflammation in Murine Models

Researchers requiring a compound with validated in vivo efficacy for modulating neuroinflammation should consider 3',4'-dihydroxyflavone. The compound has been shown to effectively suppress LPS-induced upregulation of COX-2 and iNOS in the brain at a defined, pharmacologically relevant dose (5 mg/kg, i.p.), confirming its bioavailability and central activity [3]. This provides a strong basis for its use in mechanistic studies of neuroinflammatory diseases.

Chemical Starting Point for Anti-Parasitic Drug Discovery Against Kinetoplastids

3',4'-Dihydroxyflavone is a valuable reference compound for medicinal chemists and parasitologists developing new therapies for neglected tropical diseases. Its well-characterized, differential in vitro activity against Leishmania donovani (IC50 = 2 µg/mL) and Trypanosoma brucei (IC50 = 1.1 µg/mL) provides a specific baseline for structure-activity relationship campaigns and validation of new drug targets in these parasites [4].

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